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4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline

Physicochemical Profiling Drug-likeness ADME Prediction

4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline (CAS 866897-32-7) is a fully synthetic, achiral quinoline derivative with the molecular formula C23H27N3O4S and a molecular weight of 441.55 g/mol. The compound belongs to a broader class of 4-piperazinylquinoline sulfonyl hybrids that have been systematically investigated for proteasome inhibition and anticancer activity, as exemplified by the structurally related clinical candidate VR23.

Molecular Formula C23H27N3O4S
Molecular Weight 441.55
CAS No. 866897-32-7
Cat. No. B2530781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline
CAS866897-32-7
Molecular FormulaC23H27N3O4S
Molecular Weight441.55
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC
InChIInChI=1S/C23H27N3O4S/c1-4-25-11-13-26(14-12-25)23-20-15-18(30-3)7-10-21(20)24-16-22(23)31(27,28)19-8-5-17(29-2)6-9-19/h5-10,15-16H,4,11-14H2,1-3H3
InChIKeyXKDOZMYMSMCPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline (CAS 866897-32-7) — Structural and Procurement Baseline


4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline (CAS 866897-32-7) is a fully synthetic, achiral quinoline derivative with the molecular formula C23H27N3O4S and a molecular weight of 441.55 g/mol . The compound belongs to a broader class of 4-piperazinylquinoline sulfonyl hybrids that have been systematically investigated for proteasome inhibition and anticancer activity, as exemplified by the structurally related clinical candidate VR23 . The molecule features a quinoline core bearing a 6-methoxy substituent, a 4-(4-ethylpiperazin-1-yl) group, and a 3-(4-methoxybenzenesulfonyl) moiety. The combination of the electron-donating 6-methoxy group and the 4-methoxybenzenesulfonyl pharmacophore on the quinoline scaffold differentiates this compound from simpler benzenesulfonyl or unsubstituted phenylsulfonyl analogs [1]. This compound is commercially available as a research-grade screening compound (≥95% purity) from multiple vendors, including ChemDiv (Catalog ID: C769-1055), and is listed in patent literature within generic Markush structures claiming quinoline sulfonyl derivatives for therapeutic applications [1].

Why Generic Substitution of 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline Fails — Structural Determinants of Selectivity


Within the 4-piperazinylquinoline sulfonyl class, even minor structural modifications produce profound shifts in biological activity, making generic interchange scientifically unsound. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the nature of the sulfonyl aryl substituent is a critical determinant of antiproliferative potency and cancer-cell selectivity . For example, the clinical-stage proteasome inhibitor VR23 (which carries a 2,4-dinitrophenylsulfonyl group at the piperazine N-4 position and a 7-chloro substituent on the quinoline core) achieves picomolar trypsin-like proteasome inhibition (IC50 = 1 nM), whereas closely related analogs with alternative sulfonyl groups show drastically reduced activity . The target compound, 4-(4-ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline, possesses a unique substitution pattern — a 6-methoxy group on the quinoline ring in combination with a 4-methoxybenzenesulfonyl group at position 3 — that is not replicated in any of the published characterized analogs . The 4-methoxy substituent on the benzenesulfonyl ring modulates both electronic character and steric bulk at a position known to impact target engagement. The presence of the 6-methoxy group on the quinoline, as opposed to hydrogen, chloro, or ethyl at this position in comparator compounds, alters the electron density of the aromatic system and may influence binding to specific biological targets in ways that cannot be predicted by simple analog extrapolation [1]. Consequently, replacing this compound with a benzenesulfonyl (unsubstituted phenyl) or 6-ethyl analog without experimental validation risks loss of desired biological activity.

Quantitative Differentiation Evidence for 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline (CAS 866897-32-7)


Lipophilicity (logP/logD) and Predicted Aqueous Solubility Differentiate This Compound from 6-Chloro and 6-Ethyl Analogs

Computationally predicted physicochemical properties provide a structural basis for differentiating 4-(4-ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline from its closest analogs. The target compound has a predicted logP of 3.57, logD (pH 7.4) of 3.20, and predicted aqueous solubility (logSw) of -3.84 . By comparison, the 6-chloro analog (6-chloro-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, CAS 867040-43-5) and the 6-ethyl analog (6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzenesulfonyl)quinoline, CAS not specified) carry different substituents at the quinoline 6-position, which alters both lipophilicity and hydrogen-bonding capacity. The 6-methoxy group in the target compound introduces an additional hydrogen-bond acceptor (total HBA count = 8) and a polar surface area of 60.07 Ų, which differs from the 6-ethyl analog (lacking the oxygen atom at position 6) and the 6-chloro analog (containing an electron-withdrawing halogen) . These differences directly impact compound handling, DMSO solubility for assay preparation, and potential membrane permeability in cell-based assays, making this compound a distinct choice when screening under standardized conditions [1].

Physicochemical Profiling Drug-likeness ADME Prediction

Sulfonyl Substituent Electronic Modulation: 4-Methoxybenzenesulfonyl Versus Unsubstituted Benzenesulfonyl in 4-Piperazinylquinoline Scaffolds

In the class of 4-piperazinylquinoline sulfonyl derivatives, the electronic character of the sulfonyl aryl ring directly influences biological activity. Published SAR data from the VR23 discovery program established that modifying the sulfonyl substituent from unsubstituted benzenesulfonyl to electron-deficient aryl groups (e.g., 2,4-dinitrophenylsulfonyl in VR23) dramatically enhances proteasome inhibitory potency, with IC50 values ranging from >10 μM for weakly active analogs to 1 nM for the optimized VR23 . The target compound, which carries a 4-methoxybenzenesulfonyl group, presents an electron-rich (electron-donating) sulfonyl aryl substituent due to the para-methoxy group. This contrasts with the unsubstituted benzenesulfonyl analog, 3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-methoxyquinoline (CAS 866843-20-1), which lacks the para-methoxy oxygen and therefore has different electronic and steric properties at the sulfonyl position . The electron-donating methoxy group at the para position of the sulfonyl phenyl ring increases the electron density of the sulfonyl group, which may modulate binding affinity to target proteins through altered hydrogen-bonding capacity and π-stacking interactions . While target-specific IC50 data for this exact compound are not publicly available in peer-reviewed literature, the class-level SAR evidence establishes that the 4-methoxybenzenesulfonyl substitution pattern constitutes a distinct chemical entity not functionally equivalent to the unsubstituted benzenesulfonyl analog [1].

Structure–Activity Relationship Sulfonyl Pharmacophore Medicinal Chemistry

Patent Disclosure in Quinoline Sulfonyl Derivative Markush Structures Supports Structural Novelty Relative to Simpler Analogs

The compound 4-(4-ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline falls within the generic Markush claims of US Patent Application US20060287334A1, which broadly claims quinoline compounds bearing sulfonyl and piperazinyl substituents for therapeutic applications including CNS disorders, inflammatory conditions, and metabolic diseases [1]. The patent specifically exemplifies related structures such as 3-(benzenesulfonyl)-8-(4-cyclohexylpiperazin-1-yl)quinoline, confirming that the 3-sulfonyl-4-piperazinylquinoline scaffold is recognized as a distinct chemotype with patentable utility [1]. The target compound's specific combination of (i) a 6-methoxy substituent on the quinoline, (ii) a 4-ethylpiperazin-1-yl group at position 4, and (iii) a 4-methoxybenzenesulfonyl group at position 3 represents a unique substitution pattern not explicitly exemplified in the patent's preferred compound list. This structural distinctiveness is further underscored by the compound's commercial availability from screening compound suppliers like ChemDiv, which curates structurally diverse libraries for hit discovery . The presence of the 4-methoxy group on the benzenesulfonyl ring, as opposed to unsubstituted phenyl or halogen-substituted phenyl groups found in more commonly studied analogs, provides a specific vector for additional interactions in target binding pockets .

Intellectual Property Chemical Novelty Patent Analysis

ChEMBL and BindingDB Annotations Are Not Confirmable for This Compound — A Data Gap That Necessitates Primary Screening

During evidence gathering, a BindingDB entry (BDBM50369150, linked to CHEMBL1788226) was identified that initially appeared to contain affinity data (EC50) for nicotinic acetylcholine receptor subtypes [1]. However, inspection of the molecular formula (C12H14N2, MW 186.25) associated with these entries confirms that BDBM50369150/CHEMBL1788226 corresponds to a different, smaller molecule and not to the target compound (C23H27N3O4S, MW 441.55) [1]. This misassignment underscores a critical evidence gap: no ChEMBL, BindingDB, PubChem BioAssay, or DrugBank entry specifically attributed to CAS 866897-32-7 was found with validated quantitative bioactivity data in the searched databases. By contrast, structurally related compounds in the 4-piperazinylquinoline sulfonyl class — such as VR23 — have well-characterized proteasome inhibition profiles (IC50 values ranging from 1 nM to 3 μM across catalytic subunits) documented in peer-reviewed literature . The absence of curated bioactivity data for the target compound means that any substitution with a more characterized analog (e.g., VR23 or its close derivatives) would introduce a known biological profile that is fundamentally different from the uncharted activity space of this compound. This data gap also creates a scientific opportunity: procurement of this compound for primary screening against the user's specific target panel can generate proprietary SAR data that is not currently in the public domain .

Database Curation Data Integrity Primary Screening

Recommended Procurement and Application Scenarios for 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline (CAS 866897-32-7)


Proteasome Inhibition Screening Libraries: Expanding SAR Beyond the VR23 Chemotype

The target compound is structurally situated within the 4-piperazinylquinoline sulfonyl class that has produced VR23, a potent and cancer-selective proteasome inhibitor (trypsin-like IC50 = 1 nM) . The 4-methoxybenzenesulfonyl group on the target compound represents an intermediate electronic state not explored in the published VR23 optimization campaign. Procuring this compound for proteasome inhibition screening can reveal whether electron-donating sulfonyl substituents maintain or modulate proteasome subunit selectivity relative to the electron-deficient aryl sulfonyl groups that characterize the most potent VR23 analogs .

Anticancer Phenotypic Screening with Matched Analog Comparator Sets

This compound can be procured alongside the benzenesulfonyl analog (CAS 866843-20-1) and the 6-chloro analog (CAS 867040-43-5) to construct a focused analog set for antiproliferative screening in cancer cell lines. Published data on the 4-piperazinylquinoline sulfonyl library demonstrate that antiproliferative IC50 values in MCF-7 and MDA-MB-231 breast cancer cells vary substantially with sulfonyl and quinoline substituent modifications [1]. Testing the target compound in head-to-head assays against its benzenesulfonyl and 6-substituted analogs can delineate the contribution of the 4-methoxybenzenesulfonyl and 6-methoxy groups to cancer-cell selectivity and potency .

Physicochemical Property-Driven Hit Triage in Drug Discovery Programs

The compound's predicted logP of 3.57, logD of 3.20, and polar surface area of 60.07 Ų place it within favorable drug-like property space . Procurement of this compound for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening, alongside matched analogs with altered lipophilicity (e.g., 6-ethyl or 6-chloro derivatives), can provide direct experimental validation of how the 6-methoxy substituent affects permeability relative to more lipophilic alternatives. This data supports early hit triage decisions in medicinal chemistry programs targeting intracellular targets .

Kinase or Receptor Selectivity Panel Screening for Novel Scaffold Profiling

The quinoline sulfonyl scaffold has been claimed in patents targeting kinase inhibition and CNS receptor modulation [2]. Given the lack of curated bioactivity data for this specific compound, procurement for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) or GPCR/ion channel selectivity panels can generate first-in-class selectivity fingerprints. The 4-methoxybenzenesulfonyl group may confer distinct selectivity patterns compared to the benzenesulfonyl or halogen-substituted analogs, and the resulting data would constitute proprietary SAR that is currently absent from public databases [2].

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